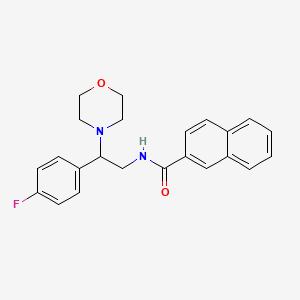
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a fluorophenyl group, a morpholinoethyl group, and a naphthamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR, and MS . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions like nucleophilic substitutions or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Fluorescence Sensing and Molecular Logic
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide derivatives exhibit significant potential in fluorescence sensing, with applications in detecting cations and anions in aqueous media. These compounds can operate via Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) signaling mechanisms, allowing for selective recognition of metal ions like Cu2+ and Hg2+ due to remarkable fluorescence changes. This capability extends to executing logic gates and acting as combinatorial logic circuits with chemical inputs, showcasing their versatility in molecular electronics and sensing technologies (Georgiev et al., 2017).
Lysosomal Imaging and Detection
Compounds with N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide frameworks are effective in lysosomal targeting and imaging within living cells. They have been developed as fluorometric sensors for trivalent metal ions (Fe3+, Al3+, and Cr3+) and hydrogen sulfide (H2S), highlighting their sensitivity and selectivity. These probes facilitate the visualization of cellular processes and the assessment of lysosomal function, contributing valuable tools for biological and medical research (Ye et al., 2019); (Gao et al., 2018).
Antiproliferative Activity
The structural motif of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide is being explored for its antiproliferative properties against various cancer cell lines. By incorporating this structure into naphtho[2,3-d]imidazole-4,9-diones, researchers have synthesized compounds demonstrating significant cytotoxicity against breast, cervical, and lung carcinoma cell lines, offering a promising avenue for the development of novel anticancer agents (Liu et al., 2018).
Organic Light-Emitting Devices (OLEDs)
The introduction of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide derivatives into the field of organic electronics, particularly as emissive materials for OLED applications, signifies a noteworthy advancement. These derivatives demonstrate strong red emission and high efficiency in OLEDs, indicating their potential as key materials for developing advanced display and lighting technologies (Luo et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-21-9-7-18(8-10-21)22(26-11-13-28-14-12-26)16-25-23(27)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15,22H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWZSZTJYWKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

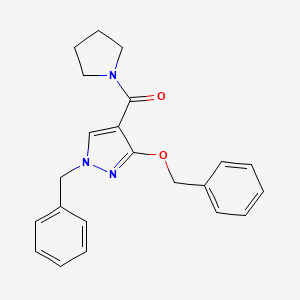
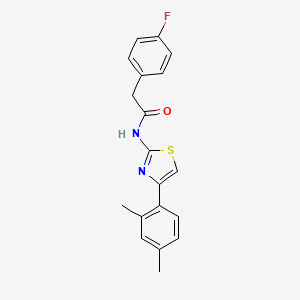
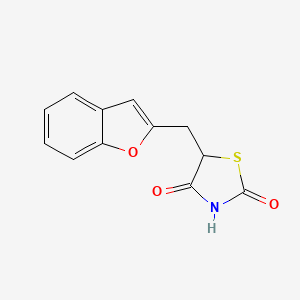
![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)
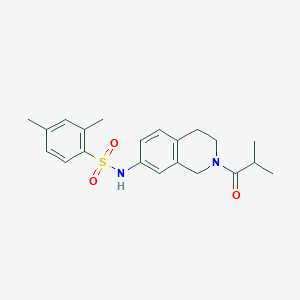
![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)
![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)
![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

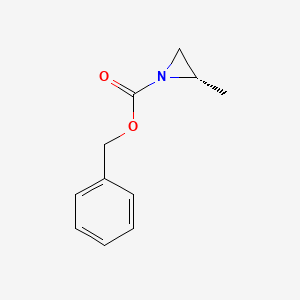
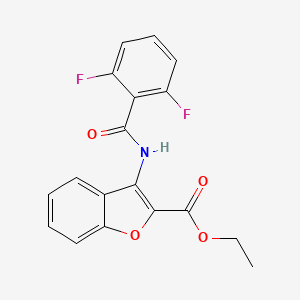
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)
